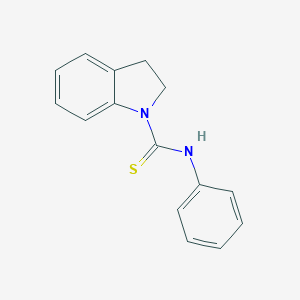

N-phenyl-2,3-dihydroindole-1-carbothioamide

説明

N-phenyl-2,3-dihydroindole-1-carbothioamide is an organic compound with the molecular formula C15H14N2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of an indoline ring fused with a phenyl group and a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydroindole-1-carbothioamide typically involves the reaction of indoline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

N-phenyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

科学的研究の応用

Anticancer Applications

N-phenyl-2,3-dihydroindole-1-carbothioamide has shown promising results as an anticancer agent. Recent studies have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines.

Synthesis and Evaluation:

- A series of indole derivatives were synthesized and tested for their cytotoxicity against Hep-G2 liver cancer cells. The MTT assay revealed that certain derivatives exhibited cell viabilities as low as 11.72% at a concentration of 100 µg/mL, indicating potent anticancer activity .

- In silico studies further supported these findings, demonstrating favorable docking scores and pharmacological profiles for the synthesized compounds, suggesting their potential as effective chemotherapeutic agents .

Case Study:

A notable study involved the synthesis of novel indole-triazole hybrids, which were screened against Hep-G2 cells. The compounds displayed significant cytotoxicity, with some showing better efficacy than standard drugs like doxorubicin .

Antiviral Applications

This compound derivatives have also been investigated for their antiviral properties, particularly against HIV.

Mechanism of Action:

Research indicates that certain derivatives can inhibit HIV replication through a multitarget mechanism. They bind to allosteric sites on the HIV integrase enzyme, disrupting its function and preventing viral replication .

Case Study:

One study highlighted the effectiveness of a specific derivative in blocking HIV-1 integrase activity, showcasing its potential as a therapeutic agent in HIV treatment . The compound's innovative mechanism may offer new avenues for developing antiviral drugs.

Antimicrobial Applications

The antimicrobial properties of this compound have been explored as well.

Activity Against Bacteria:

Studies have demonstrated that compounds derived from this compound exhibit significant antibacterial activity against various strains of bacteria. The structural modifications enhance their efficacy compared to traditional antibiotics .

Case Study:

A recent investigation into the antimicrobial effects of thiosemicarbazones derived from isatin indicated that these compounds could effectively combat multidrug-resistant bacterial strains . This highlights the potential role of N-phenyl derivatives in addressing antibiotic resistance.

Summary Table of Biological Activities

作用機序

The mechanism of action of N-phenyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Similar Compounds

- N-phenyl-1-indolinecarboxamide

- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-phenyl-2,3-dihydroindole-1-carbothioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds.

生物活性

N-phenyl-2,3-dihydroindole-1-carbothioamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including anticancer properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of indole derivatives with thiocarbamates. The structural modifications of indole derivatives often enhance their biological properties, making them suitable candidates for drug development.

Anticancer Activity

This compound has demonstrated significant anticancer activity in various studies. A notable study reported that derivatives with similar structural motifs exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines. For instance, compounds derived from indole scaffolds showed IC50 values lower than 10 µM, indicating strong anticancer potential compared to standard drugs like doxorubicin .

Table 1: Cytotoxicity of Indole Derivatives Against HepG2 Cell Line

Enzyme Inhibition

Research has indicated that this compound and its analogs can inhibit key enzymes involved in neurodegenerative diseases. Studies have shown that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the treatment of Alzheimer’s disease. For example, specific compounds demonstrated inhibition rates exceeding 50% at concentrations around 100 µM .

Table 2: Inhibition Rates of AChE and BChE by Indole Derivatives

| Compound | AChE Inhibition Rate (%) | BChE Inhibition Rate (%) |

|---|---|---|

| 2b | N.A. | 49.0 |

| 2t | N.A. | 55.0 |

| 2l | N.A. | 49.1 |

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound derivatives can induce cell death in a dose-dependent manner. The MTT assay is commonly employed to assess cell viability post-treatment with these compounds, revealing that many derivatives exhibit low micromolar cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the indole ring significantly affect the biological activity of the compounds. For example, halogen substitutions often enhance anticancer properties and enzyme inhibition capabilities .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- HepG2 Cell Line Study : A study assessed several indole derivatives for their anticancer activity against HepG2 cells using the MTT assay. Compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to their parent compounds .

- Enzyme Inhibition Study : Another research focused on the inhibitory effects of indole derivatives on cholinesterase enzymes, demonstrating that specific structural modifications lead to significant increases in inhibitory potency against BChE .

特性

IUPAC Name |

N-phenyl-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFHKNPLMUVKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352625 | |

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61589-33-1 | |

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。